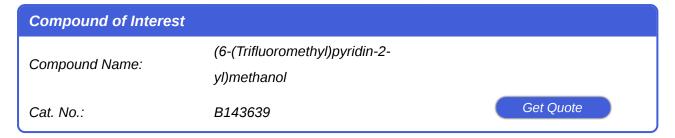


Spectroscopic Profile of (6-(Trifluoromethyl)pyridin-2-yl)methanol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (6-(Trifluoromethyl)pyridin-2-yl)methanol (CAS No. 131747-53-0). Due to the limited availability of directly published spectra for this specific compound, this document presents a detailed analysis based on data from structurally analogous compounds. The information herein serves as a robust predictive resource for the characterization of (6-(Trifluoromethyl)pyridin-2-yl)methanol and related heterocyclic compounds in research and development settings.

Chemical Structure and Properties

• IUPAC Name: (6-(Trifluoromethyl)pyridin-2-yl)methanol

CAS Number: 131747-53-0[1][2][3][4]

Chemical Formula: C₇H₆F₃NO[2][5]

• Molecular Weight: 177.12 g/mol [5]

Predicted Spectroscopic Data



The following tables summarize the predicted and analogous spectroscopic data for **(6-(Trifluoromethyl)pyridin-2-yl)methanol**. This data is compiled from closely related structural isomers and derivatives, providing a reliable reference for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data



Chemical Shift (δ)	Multiplicity	Assignment	Notes
~7.8-8.0	t	H-4 (Pyridine)	The triplet arises from coupling to H-3 and H-5. The electron-withdrawing CF ₃ group at position 6 will shift the pyridyl protons downfield.
~7.5-7.7	d	H-3 or H-5 (Pyridine)	One of the doublets corresponding to the protons ortho and para to the methanol substituent.
~7.4-7.6	d	H-3 or H-5 (Pyridine)	The other doublet for the remaining pyridyl proton.
~4.8	S	-CH2-	A singlet for the methylene protons of the methanol group. The exact chemical shift can be influenced by solvent and concentration.
Variable	br s	-ОН	The hydroxyl proton signal is typically broad and its chemical shift is highly dependent on solvent, concentration, and temperature. It may exchange with D2O.

Table 2: Predicted ¹³C NMR Data



Chemical Shift (δ) ppm	Assignment	Notes
~160	C-2 (Pyridine)	Carbon bearing the methanol group.
~148 (q)	C-6 (Pyridine)	Carbon attached to the CF ₃ group, expected to appear as a quartet due to C-F coupling.
~138	C-4 (Pyridine)	
~125 (q)	-CF₃	The carbon of the trifluoromethyl group will show a characteristic quartet with a large coupling constant.
~120	C-3 or C-5 (Pyridine)	_
~118	C-3 or C-5 (Pyridine)	_
~64	-CH ₂ OH	The carbon of the hydroxymethyl group.

Note: Predicted NMR data is based on the analysis of similar compounds such as (6-(Trifluoromethyl)pyridin-3-yl)methanol and other substituted pyridines. Actual chemical shifts may vary.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands



Wavenumber (cm ⁻¹)	Functional Group	Description
3400-3100 (broad)	O-H stretch	A broad absorption band characteristic of the hydroxyl group, indicating intermolecular hydrogen bonding.
3100-3000	C-H stretch (sp²)	Aromatic C-H stretching vibrations of the pyridine ring.
2950-2850	C-H stretch (sp³)	Aliphatic C-H stretching of the methylene group.
~1600, ~1570, ~1470	C=C, C=N stretch	Characteristic aromatic ring stretching vibrations of the pyridine moiety.
1350-1100	C-F stretch	Strong, characteristic absorptions for the C-F bonds of the trifluoromethyl group.
~1050	C-O stretch	Stretching vibration of the primary alcohol C-O bond.

Note: Predicted IR data is based on characteristic absorption frequencies for the functional groups present and data from analogous compounds like 2-fluoro-6-(trifluoromethyl)pyridine and 2,6-pyridinedimethanol.[6][7]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation



m/z Ratio	Fragment Ion	Description
177	[M] ⁺	Molecular ion peak.
176	[M-H] ⁺	Loss of a hydrogen atom.
158	[M-H ₂ O] ⁺	Loss of water from the molecular ion.
148	[M-CHO] ⁺ or [M-H-CO] ⁺	Loss of a formyl radical or consecutive loss of hydrogen and carbon monoxide.
108	[M-CF ₃] ⁺	Loss of the trifluoromethyl group.
78	[C5H4N]+	Pyridyl cation, a common fragment in the mass spectra of pyridine derivatives.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as **(6-(Trifluoromethyl)pyridin-2-yl)methanol**.

NMR Spectroscopy

NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[8][9] The sample is dissolved in a deuterated solvent, commonly Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), with Tetramethylsilane (TMS) used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8] ¹H NMR spectra are referenced to the residual solvent peak (e.g., 7.26 ppm for CDCl₃).[9] ¹³C NMR spectra are referenced to the solvent carbon signal (e.g., 77.16 ppm for CDCl₃).[9]

IR Spectroscopy

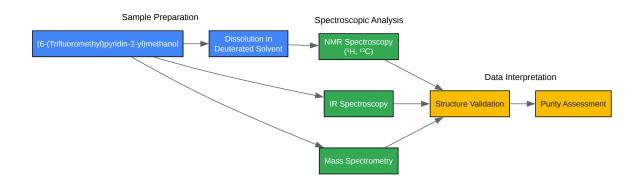
Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film on a KBr pellet. Data is typically collected over a range of 4000-400 cm⁻¹.



Mass Spectrometry

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification. Electron Ionization (EI) is a common method for generating ions. High-Resolution Mass Spectrometry (HRMS) can be employed for the precise determination of the molecular formula.[8][10]

Visualizations Spectroscopic Analysis Workflow



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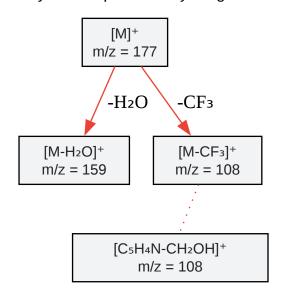
Caption: General workflow for the spectroscopic analysis of a chemical compound.

Molecular Structure and Key MS Fragments



Molecular Structure

Key Mass Spectrometry Fragments



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